A Comprehensive Guide to the Structural Elucidation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
A Comprehensive Guide to the Structural Elucidation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
Introduction: The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents known for their antibacterial, antiprotozoal, and anticancer properties.[1][2] The precise arrangement of substituents on the imidazole ring is critical to a molecule's biological activity, safety profile, and pharmacokinetic properties. This guide provides an in-depth, technical overview of the analytical methodologies required for the unambiguous structure elucidation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a representative member of this vital class of compounds.
For researchers in drug discovery and development, confirming the exact molecular structure is a non-negotiable prerequisite for further investigation. This process is not a single experiment but a logical, multi-faceted approach where data from various analytical techniques are integrated to build an irrefutable case for the proposed structure. We will explore the causality behind the selection of each technique, detail field-proven protocols, and interpret the expected data, providing a self-validating framework for scientific rigor.
Molecular Blueprint: The Target Structure The subject of our investigation is 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid. Its proposed structure contains a five-membered imidazole ring substituted with four distinct functional groups, each presenting unique spectroscopic signatures:
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N1-Methyl Group: A key feature distinguishing it from its N3-methyl isomer.
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C2-Carboxylic Acid Group: A site for potential prodrug strategies and a strong electronic influence on the ring.
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C4-Nitro Group: A powerful electron-withdrawing group crucial for the biological activity of many nitroimidazoles.
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C5-Hydrogen: The sole proton directly attached to the imidazole ring, providing a critical landmark in NMR analysis.
The primary challenge in its characterization is to confirm not only the presence of these groups but also their precise regiochemical placement on the imidazole core.
Part 1: Mass Spectrometry - Confirming Molecular Weight and Formula
Expertise & Experience: The first step in identifying an unknown compound is to determine its molecular weight and, by extension, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision to confidently deduce the molecular formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an ESI-TOF mass spectrometer. The ESI source is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion.
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Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
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Ionization Mode: Acquire data in both positive and negative ion modes. The carboxylic acid makes it amenable to negative ion mode ([M-H]⁻), while the imidazole nitrogens allow for positive ion mode detection ([M+H]⁺).
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Data Acquisition: Scan a mass range of m/z 50-500. The TOF analyzer provides the high mass accuracy required.
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Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
Trustworthiness: Expected Data and Interpretation
The molecular formula for 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid is C₅H₅N₃O₄.
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Calculated Exact Mass: 171.0280 Da.
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Expected HRMS Result:
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Positive Ion Mode ([M+H]⁺): m/z 172.0358
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Negative Ion Mode ([M-H]⁻): m/z 170.0202
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Validation: The experimentally observed mass should match the calculated mass to within 5 ppm, confirming the elemental composition.
Further fragmentation analysis (MS/MS) can corroborate the structure. Key fragmentation patterns for related nitroimidazoles include the loss of oxygen, nitric oxide (NO), and nitrogen dioxide (NO₂).[3]
Caption: Predicted ESI-MS/MS fragmentation pathway.
Part 2: Nuclear Magnetic Resonance (NMR) - Mapping the Atomic Connectivity
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the carbon-hydrogen framework. For this molecule, ¹H and ¹³C NMR are essential to confirm the substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.
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Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
Trustworthiness: Expected Data and Interpretation
¹H NMR Spectrum (400 MHz, DMSO-d₆):
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δ ~13-14 ppm (1H, broad singlet): This signal is characteristic of the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.
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δ ~8.0-8.5 ppm (1H, singlet): This corresponds to the single proton on the imidazole ring (H-5). Its downfield shift is caused by the strong electron-withdrawing effect of the adjacent nitro group at C-4. The signal is a singlet as it has no adjacent protons to couple with. This is consistent with data for similar 1-methyl-4-nitro-1H-imidazoles.[3]
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δ ~3.8-4.0 ppm (3H, singlet): This sharp singlet integrates to three protons and is assigned to the N-methyl group (-CH₃). Its position is typical for a methyl group attached to a nitrogen within a heterocyclic ring.[3][4]
¹³C NMR Spectrum (100 MHz, DMSO-d₆): The structure has 5 unique carbon atoms, and thus 5 signals are expected.
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δ ~160-165 ppm: The carbonyl carbon of the carboxylic acid group (C=O).
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δ ~145-150 ppm: The carbon bearing the nitro group (C-4). The nitro group is strongly deshielding.
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δ ~135-145 ppm: The carbon attached to the carboxylic acid (C-2) and the remaining ring carbon (C-5) would appear in this region.[5][6] 2D NMR techniques like HMBC would be required to assign them definitively.
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δ ~34-36 ppm: The N-methyl carbon (-CH₃).[4]
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| -COOH | ~13-14 (br s, 1H) | ~160-165 | Acidic proton, exchangeable. |
| Imidazole H-5 | ~8.0-8.5 (s, 1H) | ~135-145 | Downfield due to NO₂. |
| N-CH₃ | ~3.8-4.0 (s, 3H) | ~34-36 | Typical N-methyl region. |
| Imidazole C-2 | - | ~135-145 | Attached to COOH. |
| Imidazole C-4 | - | ~145-150 | Attached to NO₂. |
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
Expertise & Experience: IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the mid-IR range (4000-400 cm⁻¹).
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Background Correction: Run a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Trustworthiness: Expected Data and Interpretation The IR spectrum will validate the presence of the nitro, carboxylic acid, and imidazole ring functionalities.
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3200-2500 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.
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~1720-1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.
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~1560-1540 cm⁻¹ (strong): Asymmetric N-O stretching of the nitro group (-NO₂).
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~1360-1340 cm⁻¹ (strong): Symmetric N-O stretching of the nitro group.
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~1600-1450 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.
Part 4: X-ray Crystallography - The Definitive Proof
Expertise & Experience: While the combination of MS and NMR provides a very strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional map of electron density, revealing the exact spatial arrangement of every atom.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystallization: This is the most critical and often challenging step. High-quality single crystals must be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[7] A screening of various solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures) is necessary.
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Data Collection: A suitable crystal is selected, mounted on a goniometer, and cooled under a stream of nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[7]
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an initial atomic model. This model is refined against the experimental data until the calculated and observed diffraction patterns converge, yielding a final, highly accurate 3D structure.[7]
Trustworthiness: Expected Data and Interpretation The output of a successful crystallographic analysis is a 3D model that will:
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Confirm Connectivity: Unequivocally show the bonding arrangement of all atoms.
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Verify Regiochemistry: Prove that the methyl group is on N-1, the carboxylic acid is on C-2, and the nitro group is on C-4.
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Provide Geometric Details: Yield precise bond lengths, bond angles, and torsional angles. For instance, it would confirm the planarity of the imidazole ring.[3]
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Reveal Intermolecular Interactions: Show how molecules pack in the crystal lattice, often revealing hydrogen bonding networks involving the carboxylic acid and nitro groups.[3]
Caption: A typical workflow for synthesis and structure elucidation.
Conclusion: A Synergistic Approach
The structural elucidation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid is a case study in modern analytical chemistry. No single technique is sufficient. Instead, it is the synergistic integration of data from mass spectrometry, NMR, and IR spectroscopy that builds a robust and trustworthy structural assignment. Mass spectrometry confirms the elemental formula, IR spectroscopy identifies the constituent functional groups, and NMR spectroscopy maps their connectivity. Finally, where possible, X-ray crystallography provides the ultimate, unequivocal confirmation, serving as the gold standard for structural proof. This rigorous, multi-technique approach ensures the scientific integrity required for advancing compounds through the drug development pipeline.
References
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ResearchGate. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated.... Available from: [Link]
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Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole. Available from: [Link]
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Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link]
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Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available from: [Link]
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ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]
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ACS Publications. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Imidazole-2-carboxylic acid. Available from: [Link]
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Der Pharma Chemica. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: [Link]
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ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]
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ResearchGate. (2022, May). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: [Link]
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